(2R)-2-Quinolin-8-ylpropan-1-ol
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Overview
Description
(2R)-2-Quinolin-8-ylpropan-1-ol is a chiral organic compound featuring a quinoline ring attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Quinolin-8-ylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable chiral precursor.
Reaction Conditions: A common method involves the reduction of a quinoline derivative using a chiral reducing agent to introduce the chiral center at the 2-position.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Quinolin-8-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinolin-8-ylpropanone or quinolin-8-ylpropanal.
Reduction: Dihydroquinolin-8-ylpropan-1-ol.
Substitution: Various substituted quinolin-8-ylpropan-1-ol derivatives.
Scientific Research Applications
(2R)-2-Quinolin-8-ylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-8-ylpropan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
(2S)-2-Quinolin-8-ylpropan-1-ol: The enantiomer of (2R)-2-Quinolin-8-ylpropan-1-ol, differing in the spatial arrangement of atoms.
Quinolin-8-ylmethanol: A structurally similar compound with a methanol group instead of propanol.
Quinolin-8-ylpropan-2-ol: Another isomer with the hydroxyl group at a different position on the propanol chain.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in stereoselective synthesis and chiral recognition studies.
Properties
IUPAC Name |
(2R)-2-quinolin-8-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)11-6-2-4-10-5-3-7-13-12(10)11/h2-7,9,14H,8H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVPTKOJPVZKL-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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